4-Ethoxy-4'-biphenylcarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Ethoxy-4’-biphenylcarboxylic acid typically involves multi-step reactions. One common method starts with 4-Bromophenetole, which undergoes a series of reactions including:
- Treatment with n-Butyllithium (n-BuLi) to form a lithium intermediate.
- Reaction with Zinc chloride (ZnCl2) to form an organozinc compound.
- Palladium-catalyzed coupling using bis(triphenylphosphine)palladium(II) chloride [(Ph3P)2PdCl2] and diisobutylaluminum hydride [(i-Bu)2AlH] to form the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethoxy-4’-biphenylcarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-4’-biphenylcarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing novel materials and compounds.
Biology: It is used in studies involving molecular interactions and biological pathways.
Medicine: Research on its potential therapeutic applications and drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4’-biphenylcarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various molecular pathways.
Comparison with Similar Compounds
4-Ethoxy-4’-biphenylcarboxylic acid can be compared with similar compounds such as:
Biphenyl-4-carboxylic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Methoxy-4’-biphenylcarboxylic acid: Contains a methoxy group instead of an ethoxy group, leading to variations in its physical and chemical behavior.
The presence of the ethoxy group in 4-Ethoxy-4’-biphenylcarboxylic acid imparts unique properties, making it distinct from its analogs and suitable for specific applications.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHZIBRSZUFDFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629605 |
Source
|
Record name | 4'-Ethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729-18-0 |
Source
|
Record name | 4′-Ethoxy[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=729-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Ethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.